molecular formula C13H15NO B14743138 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- CAS No. 4714-50-5

7-Azabicyclo[4.1.0]heptane, 7-benzoyl-

Cat. No.: B14743138
CAS No.: 4714-50-5
M. Wt: 201.26 g/mol
InChI Key: FNDMAJGUMSOVCV-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is a bicyclic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound is known for its unique structure, which includes a seven-membered ring fused with a benzoyl group. It is used in various chemical and pharmaceutical applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- typically involves the reaction of a suitable precursor with a benzoylating agent under controlled conditions. One common method involves the use of 7-azabicyclo[4.1.0]heptane as the starting material, which is then reacted with benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.1.0]heptane, 7-benzoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Azabicyclo[4.1.0]heptane, 7-benzoyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is unique due to its specific structural features and the presence of the benzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Properties

CAS No.

4714-50-5

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

7-azabicyclo[4.1.0]heptan-7-yl(phenyl)methanone

InChI

InChI=1S/C13H15NO/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)14/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

FNDMAJGUMSOVCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2C(=O)C3=CC=CC=C3

Origin of Product

United States

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